molecular formula C8H9I B1604777 1-Iodo-1-phenylethane CAS No. 10604-60-1

1-Iodo-1-phenylethane

Cat. No.: B1604777
CAS No.: 10604-60-1
M. Wt: 232.06 g/mol
InChI Key: HOVGFTKZAOQJEF-UHFFFAOYSA-N
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Description

1-Iodo-1-phenylethane (CAS 10604-60-1), also known as (1-iodoethyl)benzene, is an alkyl iodide building block with the molecular formula C8H9I and a molecular weight of 232.06 g/mol . This compound is characterized by a density of approximately 1.636 g/cm³ and a boiling point of 220.6°C at 760 mmHg . Its structure features an iodine atom on a benzylic carbon, making it a versatile electrophile and intermediate in various synthetic transformations. In scientific research, this compound serves as a key precursor in several reaction types, including nucleophilic substitutions, cross-coupling reactions, and eliminations . The iodine atom can be readily displaced by nucleophiles, such as hydroxide ions, to yield phenylethanol derivatives . Furthermore, its utility in transition metal-catalyzed cross-coupling reactions, like Suzuki and Stille couplings, enables the construction of more complex molecular architectures . The compound is also valuable for studying elimination reactions and for introducing the 1-phenylethyl group into target molecules. Spectroscopic characterization provides clear identification: Proton NMR shows the methine proton adjacent to iodine at 4.8-5.2 ppm, while carbon-13 NMR reveals the carbon-iodine bond signal around 25 ppm . The infrared spectrum includes a diagnostic C-I stretch between 500-600 cm⁻¹ . This product is intended for research and development purposes only. It is not intended for human or veterinary use. Please refer to the Material Safety Data Sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

1-iodoethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9I/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVGFTKZAOQJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80909880
Record name (1-Iodoethyl)benzene
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Molecular Weight

232.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10604-60-1
Record name (1-Iodoethyl)benzene
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URL https://commonchemistry.cas.org/detail?cas_rn=10604-60-1
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Record name 1-Iodo-1-phenylethane
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Record name (1-Iodoethyl)benzene
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Record name 1-iodo-1-phenylethane
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Preparation Methods

Reaction Conditions

Procedure

  • Dissolve Rh(COD)₂BF₄ and (±)-Binap in DCE.
  • Add iodine and styrene to the solution.
  • Autoclave the mixture under 4 MPa H₂ pressure.
  • Stir at room temperature until completion (monitored by fading of iodine color).
  • Remove the solvent under reduced pressure and purify the residue via column chromatography.

Outcome

  • Yield : 75%
  • Byproducts : Minimal β-elimination (styrene formation <10% under optimized conditions).

Mechanistic Insights

The rhodium catalyst activates H₂ to generate atomic hydrogen, which reacts with I₂ to form HI. The HI then undergoes anti-Markovnikov addition to styrene, producing 1-iodo-1-phenylethane.

Substrate Scope and Limitations

Industrial Relevance

The hydroiodination method is scalable and avoids stoichiometric silane byproducts, making it environmentally favorable. Meanwhile, halide exchange methods are valuable for functionalizing complex alkyl chlorides in pharmaceutical synthesis.

Chemical Reactions Analysis

1-Iodo-1-phenylethane undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol and toluene. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Reactivity and Mechanism of Action

The compound undergoes various chemical reactions, including:

  • Substitution Reactions : The iodine atom can be replaced by nucleophiles such as hydroxide ions, yielding phenylethanol.
  • Oxidation and Reduction : It can be oxidized to form phenylacetic acid or reduced to yield ethylbenzene.
  • Coupling Reactions : Participates in coupling reactions like Suzuki-Miyaura coupling to produce biaryl compounds .

Organic Synthesis

1-Iodo-1-phenylethane serves as a crucial intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its ability to undergo diverse reactions makes it valuable for creating complex molecular architectures.

Reaction Type Example Products Yield (%)
Electrophilic SubstitutionPhenylethanolVariable
OxidationPhenylacetic AcidHigh
CouplingBiaryl CompoundsUp to 90

Biological Studies

In biological research, this compound is utilized to study iodine-containing compounds' effects on biological processes. The compound's reactivity allows researchers to explore its interactions with various biological molecules, contributing to understanding iodine's role in medicinal chemistry.

Industrial Applications

The compound is employed in producing specialty chemicals, including surfactants and polymers. Its reactivity makes it suitable for developing materials with specific properties tailored for industrial applications.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the use of this compound in Suzuki-Miyaura coupling reactions, leading to high yields of biaryl compounds. The reaction conditions were optimized using palladium catalysts and potassium carbonate as a base, achieving yields up to 90% .

Case Study 2: Oxidative Transformations

Research highlighted the oxidative transformation of this compound into phenylacetic acid using tert-butyl hydroperoxide as an oxidant. The reaction was conducted under mild conditions, resulting in a significant yield of the desired product .

Mechanism of Action

The mechanism of action of 1-iodo-1-phenylethane involves its ability to undergo electrophilic aromatic substitution reactions. The iodine atom acts as an electrophile, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Data Tables for Quick Reference

Table 3: Physicochemical Properties

Property This compound 1-Bromo-1-phenylethane 1-Chloro-1-phenylethane
Molecular Weight (g/mol) 246.07 199.06 154.61
Boiling Point (°C) ~200 (est.) ~185 (est.) ~170 (est.)
AgNO₃ Reactivity Positive Positive Negative

Biological Activity

1-Iodo-1-phenylethane, also known as phenyl iodide, is a compound with significant biological activity and applications in organic synthesis. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound (CAS Number: 10604-60-1) is an organoiodine compound characterized by the presence of an iodine atom attached to a phenylethyl group. It is utilized in various chemical reactions due to its electrophilic nature, which facilitates nucleophilic substitutions and other transformations.

The primary mechanism of action for this compound involves its ability to undergo electrophilic aromatic substitution . The iodine atom acts as a leaving group, allowing the compound to participate in various chemical transformations. This property is crucial for its role in synthesizing pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research indicates that iodine-containing compounds, including this compound, exhibit antimicrobial activity. The iodine atom can disrupt microbial cell membranes and interfere with metabolic processes, making these compounds potential candidates for developing new antimicrobial agents .

Synthesis of Bioactive Compounds

This compound serves as a precursor in synthesizing various bioactive molecules. For instance, it can be transformed into phenolic compounds through nucleophilic substitution reactions. These derivatives often possess enhanced biological activities, including anti-inflammatory and antioxidant properties .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Synthesis of Phenolic Derivatives : A study demonstrated that this compound could be used to synthesize various phenolic derivatives with significant antioxidant activity. These derivatives were evaluated for their ability to scavenge free radicals, showing promising results .
  • Antimicrobial Evaluation : In another investigation, the compound was tested against several bacterial strains. The results indicated that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria .
  • Electrophilic Reactions : Research has shown that this compound can participate in electrophilic reactions leading to the formation of complex organic molecules with potential therapeutic applications .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

CompoundStructureReactivity LevelBiological Activity
This compoundC₈H₉IHighAntimicrobial, antioxidant
1-Bromo-1-phenylethaneC₈H₉BrModerateLower antimicrobial activity
2-Iodo-1-phenylethaneC₈H₉IHighSimilar biological properties

Safety and Handling

While working with this compound, safety precautions must be observed due to its potential hazards. It should be handled in a well-ventilated area using appropriate personal protective equipment to avoid inhalation or skin contact .

Q & A

Q. What are the standard synthetic routes for 1-iodo-1-phenylethane, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : this compound (CAS 4436-27-5) is typically synthesized via iodination of 1-phenylethanol or through halogen exchange reactions. Optimization involves:
  • Catalyst selection : Titanium-based complexes (e.g., TiCl₃) improve iodine substitution efficiency in radical-mediated pathways .
  • Temperature control : Reactions are conducted at 60–80°C to balance yield and side-product formation.
  • Purification : Distillation under reduced pressure (e.g., 0.1 mmHg at 80°C) ensures high purity (>95%) .
  • Validation : Confirm identity via GC-MS and NMR, referencing spectral databases for characteristic peaks (e.g., δ 4.8 ppm for CH-I in ¹H NMR) .

Q. How is this compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Use a multi-technique approach:
  • Spectroscopy : ¹H NMR (CH-I resonance at δ 4.8–5.2 ppm), ¹³C NMR (C-I at ~25 ppm), and IR (C-I stretch at 500–600 cm⁻¹) .
  • Mass spectrometry : EI-MS shows molecular ion [M]⁺ at m/z 218 (C₈H₉I) with fragmentation patterns matching iodinated alkanes .
  • Physical properties : Compare observed density (0.94 g/mL), boiling point (187°C), and refractive index (1.526) to literature values .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (risk code R21/22) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure: 0.5 mmHg at 20°C) .
  • Waste disposal : Collect halogenated waste separately and treat via incineration or licensed hazardous waste services to prevent environmental release .

Advanced Research Questions

Q. How do auxiliary ligands in titanium complexes influence the role of this compound in controlled radical polymerization (CRP)?

  • Methodological Answer :
  • Ligand effects : Bulky ligands (e.g., tridentate N-donors) enhance Ti(III) complex stability, enabling precise control over methyl methacrylate (MMA) polymerization rates. This contrasts with ATRP/OMRP systems .
  • Kinetic studies : Monitor polymerization via ¹H NMR to track monomer conversion. Ligands with electron-withdrawing groups reduce radical recombination, improving polydispersity (Đ < 1.3) .
  • Contradictions : Some studies report ligand-free Ti systems achieve moderate control, suggesting ligand roles may vary by solvent polarity .

Q. What strategies resolve contradictions in mechanistic pathways for iodine transfer in this compound-mediated reactions?

  • Methodological Answer :
  • Isotopic labeling : Use ¹²⁷I/¹²⁵I isotopic tracers to distinguish homolytic vs. heterolytic cleavage pathways in radical initiation .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) identify transition states for C-I bond dissociation (activation energy ~30 kcal/mol) .
  • Cross-validation : Compare ESR data (radical intermediates) with kinetic chain lengths to reconcile discrepancies in reported rate constants .

Q. How can structural derivatives of this compound be designed to enhance cholinesterase inhibition activity?

  • Methodological Answer :
  • Derivatization : Synthesize sulfonamide analogs (e.g., replacing iodine with sulfamoyl groups) and screen against AChE/BChE enzymes .
  • SAR analysis : IC₅₀ values (e.g., 82.93 µM for analog 3c vs. 0.04 µM for eserine) guide optimization of electron-withdrawing substituents .
  • Crystallography : Co-crystallize derivatives with AChE to map binding interactions (e.g., π-stacking with Phe330) .

Data Contradiction Analysis

Q. Why do some studies report low thermal stability for this compound, while others classify it as robust?

  • Methodological Answer :
  • Impurity effects : Trace protic acids (e.g., H₂O) accelerate decomposition. Use Karl Fischer titration to ensure anhydrous conditions (<50 ppm H₂O) .
  • Storage conditions : Store at 2–8°C under argon to prevent photolytic/thermal degradation (spontaneous combustion temp: 355°C) .
  • Contradictory data : Discrepancies arise from varying purity grades; validate via accelerated stability studies (40°C/75% RH for 6 months) .

Methodological Best Practices

  • Experimental replication : Follow Beilstein Journal guidelines for detailed method reporting (e.g., pH control, catalyst loading) to ensure reproducibility .
  • Data presentation : Use tables to compare polymerization metrics (e.g., Mn, Đ) across ligand systems, citing statistical significance (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Iodo-1-phenylethane
Reactant of Route 2
1-Iodo-1-phenylethane

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